molecular formula C5H12N2O B12336523 2-Methylmorpholin-4-amine CAS No. 18477-92-4

2-Methylmorpholin-4-amine

Cat. No.: B12336523
CAS No.: 18477-92-4
M. Wt: 116.16 g/mol
InChI Key: KHRYHVAUJGMGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylmorpholin-4-amine is an organic compound with the molecular formula C5H12N2O It is a derivative of morpholine, featuring a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylmorpholin-4-amine can be synthesized through several methods. One common approach involves the reaction of morpholine with methylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylmorpholin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methylmorpholin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methylmorpholin-4-amine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound of 2-Methylmorpholin-4-amine, featuring a similar structure but without the methyl group.

    N-Methylmorpholine: Another derivative of morpholine with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other morpholine derivatives. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

18477-92-4

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

2-methylmorpholin-4-amine

InChI

InChI=1S/C5H12N2O/c1-5-4-7(6)2-3-8-5/h5H,2-4,6H2,1H3

InChI Key

KHRYHVAUJGMGNR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.